4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile - 400631-25-6

4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile

Catalog Number: EVT-2899558
CAS Number: 400631-25-6
Molecular Formula: C12H8N2O
Molecular Weight: 196.209
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Gassman Indole Synthesis: This method involves the construction of the indole ring, which can be further modified to obtain the desired pyrroloquinoline derivative. []
  • Cyclization Reactions: Utilizing suitably functionalized precursors, intramolecular cyclization reactions can be employed to form the pyrroloquinoline core structure. [, , ]
  • Multicomponent Reactions: These efficient reactions allow for the assembly of complex molecules like pyrroloquinolines in a single step from readily available starting materials. []
Applications
  • Medicinal Chemistry: Pyrroloquinolines have shown diverse biological activities, including antibacterial, [, ] antifungal, [] anti-inflammatory, [] and anticancer properties. They have been investigated as potential drug candidates for various diseases.

N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides

  • Compound Description: This series of compounds represents a group of novel N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides synthesized as structurally close analogs of tricyclic pyrrolo- and pyridoquinoline diuretics []. These compounds were synthesized via amidation of the ethyl ester of 2-methyl-pyrroloquinoline-5-carboxylic acid with various arylalkylamines. Pharmacological screening in rats revealed some compounds in this series possessed comparable or even superior diuretic effects to hydrochlorothiazide and the lead pyrroloquinoline structure [].
  • Relevance: These compounds share the core tricyclic pyrrolo[3,2,1-ij]quinoline structure with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. The primary structural difference lies in the substitution at the 5-position, where the target compound has a nitrile group, while these analogs possess a carboxamide group further substituted with various arylalkyl groups [].

Ethyl 13-ethyl-2-halogeno-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylates

  • Compound Description: These compounds represent a class of benzo[5,6]azepino[3,2,1-ij]quinoline derivatives, synthesized from halogeno-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines by reaction with ethyl chloroformate []. The specific example mentioned is Ethyl 13-ethyl-2-fluoro-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate, whose crystal structure has been analyzed [].
  • Relevance: This class of compounds, while sharing the quinoline moiety with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile, differs significantly in its overall structure due to the presence of the additional benzo[5,6]azepino ring system fused to the quinoline core. This highlights the structural diversity possible within this family of compounds [].

8-Fluoro-1,2-dihydro-2-methyl-9-(4-methyl-1-piperazinyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

  • Compound Description: This specific pyrrolo[3,2,1-ij]quinoline derivative demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria []. It was synthesized as part of a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids for potential use in treating systemic infections [].
  • Relevance: This compound shares the core tricyclic pyrrolo[3,2,1-ij]quinoline structure with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. The main differences lie in the presence of a carboxylic acid group at the 5-position, a fluorine atom at the 8-position, and a 4-methyl-1-piperazinyl substituent at the 9-position in the related compound [].

(2S)-9-[(3R,1'S)-3-(1'-Amino)ethyl-1-pyrrolidinyl]-8-fluoro-1,2-dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]-quinoline-5-carboxylic acid (Compound 19)

  • Compound Description: This optically active pyrrolo[3,2,1-ij]quinoline derivative displayed potent antibacterial activity specifically against gram-positive bacteria []. It was part of a series of compounds synthesized and evaluated for their antibacterial properties [].
  • Relevance: Like the previous example, this compound shares the core pyrrolo[3,2,1-ij]quinoline structure with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. The differences are the carboxylic acid at the 5-position, a fluorine atom at the 8-position, a methyl group at the 2-position, and a chiral (3R,1'S)-3-(1'-amino)ethyl-1-pyrrolidinyl substituent at the 9-position [].

(2S)-8-Fluoro-1,2-dihydro-2-methyl-9-(3-methyl-1-piperazinyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (Compound 16)

  • Compound Description: This optically active compound exhibited well-balanced in vitro antibacterial activity against both gram-positive and gram-negative bacteria, combined with good intravenous efficacy and high aqueous solubility []. It belonged to the same series of optically active substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids as Compound 19 [].
  • Relevance: This compound shares the core pyrrolo[3,2,1-ij]quinoline structure and the same substitution pattern as Compound 19, with the only difference being the 3-methyl-1-piperazinyl substituent at the 9-position instead of the (3R,1'S)-3-(1'-amino)ethyl-1-pyrrolidinyl group []. This highlights the impact of subtle changes in substituents on the biological activity within this class of compounds.

Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates

  • Compound Description: This series of compounds represents a group of novel hybrid molecules designed as potential dual inhibitors of coagulation factors Xa and XIa []. These compounds combine structural fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole connected by a hydrazine linker [].
  • Relevance: These compounds share the core pyrrolo[3,2,1-ij]quinolin-2-one structure with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. The key structural difference lies in the presence of a complex thiazole-hydrazine moiety linked to the 1-position of the pyrroloquinoline core, contrasting with the simple nitrile group at the 5-position in the target compound [].

2-Amino-2'-oxo-6-(phenyl)-5',6'-dihydro-2'H,4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3,5-dicarbonitrile

  • Compound Description: This compound represents a spiro[4H-pyran-3,3′-oxindole] derivative synthesized through a one-pot, three-component reaction involving 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, aryl cyanomethyl ketones, and malononitrile or ethyl cyanoacetate [].
  • Relevance: This spirocyclic compound incorporates the pyrrolo[3,2,1-ij]quinoline framework of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. The significant structural difference lies in the presence of a spiro-fused pyran ring system and additional substituents, highlighting the potential for structural diversification through the reactive 1,2-dione moiety present in both compounds [].

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

  • Compound Description: This compound, exhibiting potent diuretic properties, serves as a potential new hypertension treatment []. Two polymorphic modifications of this compound have been identified and their crystal structures analyzed, revealing distinct packing arrangements and intermolecular interactions [].
  • Relevance: This compound shares the core tricyclic pyrrolo[3,2,1-ij]quinoline structure with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. The main structural difference lies in the presence of a carboxamide group substituted with a 4-methoxyphenyl group at the 5-position, compared to the nitrile group in the target compound. This highlights the structural modifications possible at the 5-position while potentially maintaining biological activity [].

2-Aryloxymethyl-1-cyanomethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines

  • Compound Description: These compounds are synthesized via a unique rearrangement of the N-oxide derived from 1-aryloxy-4-tetrahydro-1-quinolylbut-2-yne []. This rearrangement, followed by treatment with potassium cyanide, yields the 2-aryloxymethyl-1-cyanomethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline structure [].
  • Relevance: These compounds share the core tricyclic pyrrolo[3,2,1-ij]quinoline structure with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. Key structural differences include the presence of a cyanomethyl substituent at the 1-position and an aryloxymethyl group at the 2-position in the related compounds. Additionally, the target compound possesses a carbonyl group at the 4-position, which is absent in these analogs. This highlights the versatility of the pyrroloquinoline scaffold for incorporating diverse substituents at various positions [].
  • Compound Description: This pyrrolo[3,2,1-ij]quinoline derivative displays a broad range of pharmacological activities, acting as a potent antagonist of histamine and platelet activating factor (PAF), and inhibiting 5-lipoxygenase []. It exhibited oral activity in guinea pig models against both histamine- and PAF-induced bronchoconstriction [].
  • Relevance: This compound shares the core tricyclic pyrrolo[3,2,1-ij]quinoline structure with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. The structural differences lie in the presence of a 4-n-butyl group at the 4-position, a hydroxyl group at the 8-position, a methyl group at the 2-position, and a [2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl] substituent at the 1-position. This demonstrates the potential for creating structurally diverse and biologically active compounds by introducing various substituents onto the pyrrolo[3,2,1-ij]quinoline scaffold [].

N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides

  • Compound Description: This series of compounds represents a group of pyrido[3,2,1-ij]quinoline-6-carboxanilides synthesized and evaluated for their diuretic activity in rats []. Many compounds within this series showed significant diuretic effects, surpassing the activity of hydrochlorothiazide and even their structurally similar pyrrolo[3,2,1-ij]quinoline counterparts [].
  • Relevance: These compounds, while sharing the quinoline core and carboxamide functionality with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile, differ in their overall structure due to the presence of a pyrido[3,2,1-ij]quinoline core instead of a pyrrolo[3,2,1-ij]quinoline system. This highlights the impact of incorporating a different but related tricyclic system on biological activity [].

1′,2′,5′,6′-Tetrahydro-4′H-spiro[cyclohexa-2,4-diene-1,2′-pyrrolo[3,2,1-ij]quinolines]

  • Compound Description: This class of spirocyclic compounds is formed via a unique ring transformation reaction of 2,4,6-triarylpyrylium salts with 2-methylene-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolines []. This reaction proceeds with high diastereoselectivity [].
  • Relevance: These spiro[cyclohexadiene-azaheterocycles] incorporate the pyrrolo[3,2,1-ij]quinoline framework of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile. The significant structural difference lies in the spiro-fused cyclohexadiene ring, highlighting the potential for structural diversification and the creation of unique compounds through ring transformation reactions involving the pyrrolo[3,2,1-ij]quinoline scaffold [].

1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (Pyroquilon) Derivatives

  • Compound Description: A series of derivatives of Pyroquilon, including 6- and 5-substituted derivatives, were synthesized as potential fungicides []. This involved functionalization at the 6- or 5-position of the Pyroquilon scaffold [].
  • Relevance: These compounds share the tricyclic pyrrolo[3,2,1-ij]quinoline core with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile, though they lack the carbonyl group at the 4-position. This highlights the structural diversity within the pyrroloquinoline family and the potential for exploring different oxidation states within the core structure for developing compounds with varying biological activities [].

11H‐benzo[b]pyrano[3,2‐f]indolizines and pyrrolo[3,2,1‐ij]pyrano[3,2‐c]quinolines

  • Compound Description: These two classes of compounds are regioisomers formed through the reaction of 2-methyl-3H-indoles or 2-mefhyl-2,3-dihydro-1H-indoles with ethyl malonate []. They can undergo further reactions, including pyrone ring cleavage and subsequent transformations [].
  • Relevance: These fused heterocyclic systems, while structurally distinct from 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile due to the presence of indolizine or additional pyran rings, demonstrate the synthetic versatility of utilizing similar starting materials and reaction conditions to access diverse heterocyclic frameworks. This highlights the potential for exploring alternative synthetic routes for modifying the core structure of the target compound [].

trans-Octahydrocyclopenta[c]pyrrolo[3,2,1-ij]quinoline and cis-Octahydrocyclopenta[c]pyrrolo[3,2,1-ij]quinoline derivatives

  • Compound Description: These stereoisomeric compounds are formed through the reaction of 4,5,7,8,9,10-Hexahydropyrrolo[3,2,1-jk]carbazole with arenesulfonyl azides, with the reaction solvent influencing the stereochemical outcome [].
  • Relevance: These compounds, while structurally distinct from 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile due to the presence of a cyclopentane ring fused to the pyrroloquinoline core, highlight the possibility of engaging the pyrrole nitrogen in ring-forming reactions to generate spirocyclic or fused ring systems. This provides insights into potential synthetic strategies for modifying the target compound [].

2,3-Dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile

  • Compound Description: This compound is formed through a novel intramolecular tetrahydrofuran formation reaction involving the cyclization of 4-substituted 1,2,3,3a,4,5-hexahydro-3a-(methoxymethyl)pyrrolo[1,2-a]quinolines [].
  • Relevance: While this compound shares the pyrroloquinoline core with 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile, the presence of a fused furan ring arising from an intramolecular cyclization reaction highlights the possibility of exploiting substituents on the pyrroloquinoline core for generating additional rings and structural complexity. This approach could be explored for diversifying the chemical space around the target compound [].

6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids and 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids

  • Compound Description: These two series of compounds are structural analogs of the natural antibiotic Helquinoline. They are synthesized through the oxidation of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones and their hydrogenated analogs, respectively [].
  • Relevance: These compounds, although lacking the pyrrole ring present in 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile, demonstrate a method to obtain substituted dihydroquinoline and tetrahydroquinoline carboxylic acids through oxidative ring-opening of a pyrroloquinoline precursor. This highlights a potential degradation pathway for the target compound and suggests that structural modifications to prevent such ring-opening reactions might be necessary for increasing stability [].

12,13-dimethoxy-5,6,8,9-tetrahydro-4,10,14-ethenylylidene-7H-[1,2,3]thiadiazolo[5,4-e]azacyclotridecine-7-carbonitrile (4a) and 13,14-di-methoxy-6,7,9,10-tetrahydro-4,11,15-ethenylylidene[1,2,3]thiadiazolo[5,4-f]azacyclotetradecine-8(5H)-carbonltrile (4b)

  • Compound Description: These compounds are naphthothiadiazolophanes synthesized by reacting specifically structured hexahydrobenzo[de]pyrrolo[3,2,1-ij][1,2,3]thiadiazolo[4,5-g]quinoline and hexahydro-1H-[1,2,3]thiadiazolo-[5',4':3,4]naphtho[2,1,8-ijalquinoline derivatives with cyanogen bromide in the presence of potassium carbonate [].
  • Relevance: While structurally distinct from 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile due to the presence of thiadiazole and macrocyclic rings, these compounds showcase the possibility of constructing complex polycyclic systems incorporating the pyrroloquinoline framework through the strategic placement of reactive functional groups. This highlights the potential for using the target compound as a building block for synthesizing structurally diverse and potentially bioactive molecules [].
  • Compound Description: These pyrrolizine derivatives are synthesized through a one-pot reaction of cyclopropenethione derivatives with lithium pyrrolidinide, followed by methylation [].
  • Relevance: While structurally distinct from 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile due to the different ring system (pyrrolizine instead of pyrroloquinoline), the synthesis highlights the versatility of using lithiated heterocycles for constructing diverse heterocyclic frameworks. This approach could potentially be adapted to generate novel analogs of the target compound [].

Properties

CAS Number

400631-25-6

Product Name

4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile

IUPAC Name

11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbonitrile

Molecular Formula

C12H8N2O

Molecular Weight

196.209

InChI

InChI=1S/C12H8N2O/c13-7-10-6-9-3-1-2-8-4-5-14(11(8)9)12(10)15/h1-3,6H,4-5H2

InChI Key

UNYZUOIXKHVRQP-UHFFFAOYSA-N

SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.